molecular formula C12H16O5S B8497657 5-Ethanesulfonyl-2-isopropoxy-benzoic acid

5-Ethanesulfonyl-2-isopropoxy-benzoic acid

Cat. No. B8497657
M. Wt: 272.32 g/mol
InChI Key: YEMZMWYJIZIDHW-UHFFFAOYSA-N
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Patent
US07220744B2

Procedure details

Prepared in analogy to Example A14(c) from 5-ethanesulfonyl-2-fluoro-benzoic acid (Example A17(b)) and isopropanol. MS (m/e): 271.1 ([M−H]−, 100%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9](F)=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:5])=[O:4])[CH3:2].[CH:16]([OH:19])([CH3:18])[CH3:17]>>[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]([O:19][CH:16]([CH3:18])[CH3:17])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:5])=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)S(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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